

The Initial Discovery and Synthesis of ACHP: A Technical Guide

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Compound of Interest

Compound Name: ACHP

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Introduction

ACHP, or 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, is a potent and selective inhibitor of I κ B kinase β (IKK- β). This technical guide provides a comprehensive overview of the initial discovery and synthesis of **ACHP**, presenting key data, detailed experimental protocols, and visualizations of the synthetic pathway and its associated signaling cascade.

Core Data Summary

The following table summarizes the key quantitative data for the **ACHP** compound, highlighting its inhibitory activity and pharmacokinetic properties.

Parameter	Value	Reference
IKK- β IC50	8.5 nM	[1][2]
IKK- α IC50	250 nM	[1][2]
Cellular Activity (A549 cells) IC50	40 nM	[1]
Aqueous Solubility (pH 7.4)	0.12 mg/mL	[1]
Caco-2 Permeability (Papp)	62.3 x 10 ⁻⁷ cm/s	[1]
Oral Bioavailability (Mice)	16%	[1]
Oral Bioavailability (Rats)	60%	[1]

Experimental Protocols

The initial synthesis of **ACHP** was reported by Murata et al. in 2004. The protocol involves a multi-step process, which is detailed below.

Synthesis of 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (**ACHP**)

A detailed experimental protocol for the synthesis of **ACHP** is not publicly available in the provided search results. The key reference, Murata, T., et al. Bioorganic & Medicinal Chemistry Letters 14 (2004) 4019–4022, would contain the specific reaction conditions, reagents, and purification methods. However, based on general synthetic strategies for similar pyridine derivatives, a plausible synthetic route can be outlined.

General Caution: The following is a generalized procedure and should be adapted based on the specific details in the original publication. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of the Pyridine Core

The synthesis of the central 2-aminopyridine-3-carbonitrile core likely involves a multi-component reaction. A common method is the Guareschi-Thorpe reaction or a variation thereof, which typically involves the condensation of a β -ketoester or a related active methylene compound with an α,β -unsaturated nitrile in the presence of a base.

Step 2: Functionalization of the Pyridine Ring

Subsequent steps would involve the introduction of the 2-(cyclopropylmethoxy)-6-hydroxyphenyl and the 4-piperidinyl moieties onto the pyridine core. This could be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, for the introduction of the aryl group, and a nucleophilic aromatic substitution or another cross-coupling reaction for the piperidinyl group.

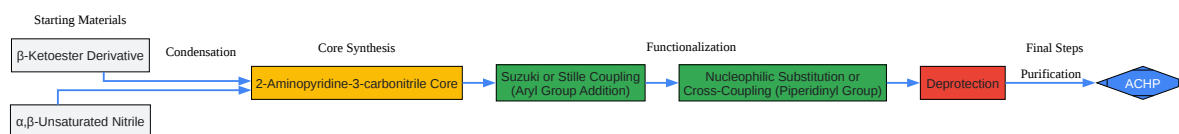
Step 3: Final Deprotection and Purification

The synthesis would likely involve the use of protecting groups, particularly for the hydroxyl and amino functionalities. The final step would be the deprotection of these groups to yield the active **ACHP** compound. Purification would typically be performed using column chromatography or recrystallization to obtain the final product with high purity.

Visualizations

ACHP Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for **ACHP** based on common organic synthesis strategies for this class of compounds.

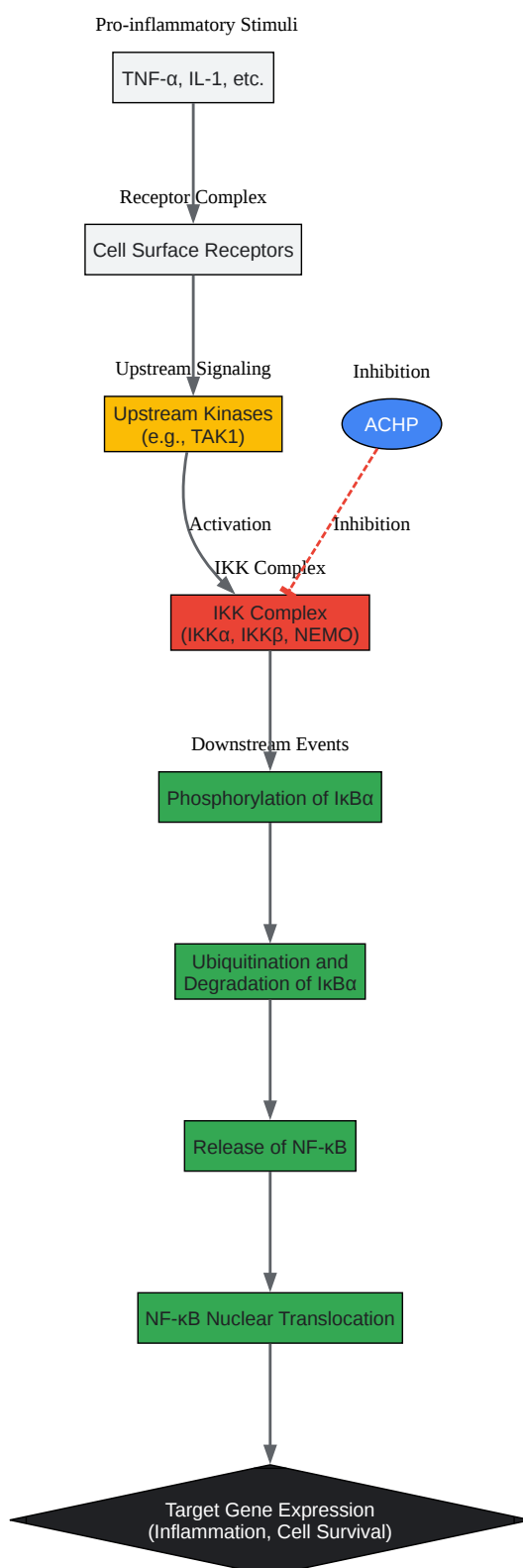


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Caption: A generalized workflow for the synthesis of the **ACHP** compound.

IKK- β Signaling Pathway and Inhibition by ACHP

ACHP exerts its therapeutic effect by inhibiting the IKK- β subunit, a key component of the NF- κ B signaling pathway. The diagram below illustrates this pathway and the point of intervention by **ACHP**.



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Caption: The IKK-β/NF-κB signaling pathway and the inhibitory action of **ACHP**.

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References

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